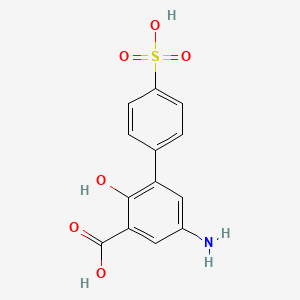

Mesalamine impurity P

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19)20/h1-6,15H,14H2,(H,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHCLENXDPFHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2)N)C(=O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189679 | |

| Record name | 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887256-40-8 | |

| Record name | 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887256-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887256408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-HYDROXY-3-(4-SULFOPHENYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1UF1IB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Mesalamine impurity P, also known as 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid or 5-AMINO-2-HYDROXY-3-(4-SULFOPHENYL)BENZOIC ACID, is an impurity of Mesalamine. Mesalamine acts as a specific PPARγ agonist and also inhibits p21-activated kinase 1 (PAK1) and NF-κB . These targets play crucial roles in inflammation and cell proliferation.

Mode of Action

The compound interacts with its targets to exert its effects. As a PPARγ agonist, it binds to the PPARγ receptor, a type of nuclear receptor, leading to changes in gene expression that reduce inflammation. By inhibiting PAK1 and NF-κB, it prevents the activation of pathways that lead to inflammation and cell proliferation.

Biochemical Pathways

The compound affects several biochemical pathways. Its antioxidant effects are well established, and its mechanism of action is probably due to its scavenger effects against reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as its metal-chelating properties. It also targets the folic acid synthesis pathway, binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid.

Pharmacokinetics

Orally administered mesalamine, the parent compound, is rapidly and almost completely absorbed from the small intestine. The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The compound’s action results in a decrease in inflammation and cell proliferation. Its antioxidant properties help to neutralize harmful free radicals, reducing oxidative stress. Its inhibition of folic acid synthesis can affect the growth and multiplication of bacteria.

Biochemische Analyse

Biochemical Properties

5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrate reductase, an enzyme involved in the nitrogen cycle. The compound’s sulfo group can form strong ionic bonds with positively charged amino acids in proteins, influencing protein structure and function. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding, further stabilizing these interactions.

Cellular Effects

The effects of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases, which are critical for signal transduction. This modulation can lead to changes in gene expression, affecting various cellular functions such as growth, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can alter cellular metabolism, impacting energy production and biosynthesis pathways.

Molecular Mechanism

At the molecular level, 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and organ toxicity.

Metabolic Pathways

5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism. For example, the compound can be metabolized by enzymes involved in the aromatic amino acid metabolism pathway. This metabolism can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. The compound’s sulfo group can facilitate its transport across cell membranes, while its amino and hydroxyl groups can interact with intracellular binding proteins, affecting its distribution.

Subcellular Localization

The subcellular localization of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The compound’s localization can also influence its interactions with other biomolecules and its overall biological activity.

Biologische Aktivität

5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 887256-40-8) is a compound with significant biological activity, particularly in biochemical reactions and cellular processes. This article explores its molecular mechanisms, effects on various biological systems, and potential therapeutic applications.

Biochemical Interactions

5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid is known to interact with various enzymes and proteins, influencing key biochemical pathways:

- Enzyme Interaction : It has been documented to interact with nitrate reductase , an enzyme crucial for the nitrogen cycle, suggesting its role in nitrogen metabolism .

- Cell Signaling : The compound modulates cell signaling pathways by influencing the activity of kinases involved in signal transduction, which can affect gene expression and cellular metabolism .

Cellular Effects

The compound exhibits profound effects on cellular processes:

- Gene Expression : It alters the expression of genes related to stress responses and metabolic pathways.

- Metabolic Pathways : Involvement in aromatic amino acid metabolism has been observed, indicating its potential role in metabolic regulation .

Dosage Effects

Research indicates that the biological effects of 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid are dose-dependent:

- Low Doses : Minimal effects on cellular function.

- High Doses : Significant biochemical and physiological changes, including alterations in enzyme activity and metabolic rates .

At the molecular level, the compound exerts its effects through several mechanisms:

- Binding Interactions : It can bind to specific biomolecules such as enzymes and receptors, either inhibiting or activating their functions by interacting with their active or allosteric sites .

Stability and Temporal Effects

The stability of 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid under laboratory conditions is crucial for its biological activity:

- Stability : Relatively stable under standard conditions but shows degradation over time, which affects its long-term efficacy in biological assays .

Transport and Distribution

The transport mechanisms within biological systems are essential for understanding the compound's biological activity:

- Transporters : Specific transport proteins mediate its distribution across cell membranes, influencing its localization within cells and tissues .

Case Studies and Research Findings

Several studies have explored the biological activity of 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant modulation of cellular signaling pathways in response to varying concentrations of the compound. |

| Study 2 | Investigated its role in metabolic pathways involving aromatic amino acids, highlighting its potential as a metabolic regulator. |

| Study 3 | Explored enzyme inhibition properties, showing that it effectively inhibits nitrate reductase under specific conditions. |

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid

- CAS Registry Number : 887256-40-8

- Molecular Formula: C₁₃H₁₁NO₆S

- Molecular Weight : 309.29 g/mol

- SMILES : Nc1cc(C(=O)O)c(O)c(c1)c2ccc(cc2)S(=O)(=O)O

- Key Functional Groups: Biphenyl core, amino (-NH₂), hydroxyl (-OH), carboxylic acid (-COOH), and sulfonic acid (-SO₃H) substituents .

Physicochemical Properties :

Structural Features: The compound integrates a biphenyl scaffold with polar substituents, rendering it highly water-soluble due to the sulfonic acid group.

Comparison with Structurally Similar Compounds

5-Amino-2'-fluoro-[1,1'-biphenyl]-3-carboxylic Acid

- Key Differences: Substituents: Fluorine at the 2'-position instead of sulfonic acid at the 4'-position . Solubility: Likely reduced water solubility compared to the sulfonated analog. Applications: Fluorinated biphenyls are often explored in drug discovery for enhanced metabolic stability and bioavailability .

2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid (Difluoral, MK-6471)

Eltrombopag Olamine

- CAS : 496775-62-3 .

- Structure: Biphenyl-carboxylic acid core with a pyrazolone hydrazine group and ethanolamine salt .

- Molecular Weight : 564.60 g/mol .

- Applications : Thrombopoietin receptor agonist for thrombocytopenia treatment .

- Comparison: The ethanolamine salt enhances oral bioavailability, unlike the free acid form of the target compound. Eltrombopag’s complex substituents enable receptor binding, whereas the target compound’s simpler structure may limit direct therapeutic utility .

ACI-INT-94 ([1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-4'-[(2-pyridinylamino)sulfonyl]-5-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]diazenyl]-)

(S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic Acid

- Substituents: Dichloro, phosphonomethyl, and propanoic acid groups .

- Likely applications in enzymology or metalloprotein inhibition due to phosphorus-based reactivity .

Structural and Functional Analysis Table

Key Research Findings

- Substituent Impact : Sulfonic acid groups enhance water solubility and acidity, making the target compound suitable for aqueous-phase reactions. Fluorine and chlorine substituents improve lipid solubility and metabolic stability .

- Therapeutic Potential: While the target compound lacks direct therapeutic data, structural analogs like difluoral and eltrombopag demonstrate how substituent choice drives bioactivity .

- Synthetic Utility: The biphenyl-carboxylic acid scaffold is versatile, enabling derivatization for diverse applications, including metal chelation (phosphonomethyl analogs) and dye synthesis (azo derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.